4-methylgramine

Synthetic Chemistry Medicinal Chemistry Process Chemistry

Medicinal chemists face limited regiochemical options for synthesizing 4-substituted tryptamines. 4-Methylgramine (CAS 164119-81-7) directly addresses this gap as a key pharmaceutical intermediate. Its C4-methyl group introduces steric hindrance and increased lipophilicity (LogP 2.54), enabling exclusive access to C4-substituted tryptamine libraries critical for 5-HT1A and MT1 SAR studies. • Defined steric and electronic handle for regioselective transformations. • Established 98% yield protocol reduces process development costs. • Quantitative INMT inhibition benchmark (Ki 12 µM) for biosynthetic pathway studies. In stock, globally shippable.

Molecular Formula C12H16N2
Molecular Weight 188.27 g/mol
CAS No. 164119-81-7
Cat. No. B063323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methylgramine
CAS164119-81-7
Molecular FormulaC12H16N2
Molecular Weight188.27 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)NC=C2CN(C)C
InChIInChI=1S/C12H16N2/c1-9-5-4-6-11-12(9)10(7-13-11)8-14(2)3/h4-7,13H,8H2,1-3H3
InChIKeyGEZUIRKWLKMHQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylgramine: A Specialized Gramine Derivative for Serotonergic Probe Development


4-Methylgramine (N,N-dimethyl-1-(4-methyl-1H-indol-3-yl)methanamine) is a synthetic analog of the natural indole alkaloid gramine, distinguished by a methyl substituent at the 4-position of the indole ring . It is primarily utilized as a versatile synthetic intermediate for constructing 4-substituted tryptamines and as a structural probe for investigating serotonergic systems . Its key differentiator from unsubstituted gramine is the enhanced steric bulk and altered electronic environment at the indole C4 position, which directly influences both its downstream synthetic utility and its binding interactions with biological targets like the 5-HT1A receptor [1].

Synthetic intermediate Enables C4-substituted tryptamine library synthesis
Serotonergic probe Supports 5-HT1A/MT1 receptor interaction studies
Steric handle C4-methyl group alters reactivity and binding profile

Why Generic Gramine Cannot Substitute for 4-Methylgramine


Substitution with generic gramine or other unsubstituted indole analogs is not scientifically equivalent due to the critical role of the C4-methyl group. This seemingly minor structural modification fundamentally alters the compound's physicochemical properties and reactivity. The presence of the methyl group increases the LogP (2.54 for 4-methylgramine vs. ~2.0 for gramine [1]), enhancing lipophilicity and potentially improving membrane permeability in cell-based assays [2]. More importantly, the steric hindrance at the C4 position provides a unique regiochemical handle for synthetic transformations, enabling the creation of C4-substituted tryptamine libraries that are inaccessible from unsubstituted gramine . Furthermore, this substitution pattern can significantly modulate binding to key receptors such as MT1 and 5-HT1A, which is a primary research focus for this class of molecules [3].

Lipophilicity mismatch Higher LogP may alter cellular permeability compared to unsubstituted gramine
Synthetic handle shift C4 steric bulk provides regiochemical control absent in gramine
Receptor profile context Substitution may modulate 5-HT1A/MT1 binding differently

Quantitative Differentiation Against Closest Analogs


Superior Synthetic Yield via Mannich Reaction

A validated synthetic protocol for 4-methylgramine achieves a 98% yield from 4-methylindole under optimized Mannich conditions . This high yield is a key differentiator for procurement, as it minimizes the cost and labor of producing this advanced intermediate compared to alternative multi-step routes or lower-yielding methods for other gramine derivatives.

Synthetic yield
Data to verify
98% yield
Supports scalable procurement
Reported Mannich conditions; independent validation advised
Synthetic Chemistry Medicinal Chemistry Process Chemistry

Enhanced Lipophilicity and Cell Permeability

The calculated partition coefficient (LogP) for 4-methylgramine is 2.54 [1], compared to an XLogP3-AA of 2.0 for unsubstituted gramine [2]. This quantifiable increase in lipophilicity is a critical parameter that predicts improved passive membrane permeability, a key factor for cellular and in vivo target engagement studies.

Lipophilicity (LogP)
Data to verify
2.54 vs 2.0 (gramine)
Indicates higher passive permeability potential
In silico calculation; experimental validation needed
Pharmacokinetics ADME Physicochemical Properties

Modulation of 5-HT1A Agonism in Gramine Derivatives

A structure-activity relationship (SAR) study of 24 gramine derivatives on the 5-HT1A receptor established that specific substitutions can dramatically alter agonist activity [1]. Compared to baseline gramine activity, several derivatives displayed a 1.6- to 3.5-fold increase in agonistic rates, with EC50 values as low as 0.23 mM [1]. This data provides a class-level inference that substitution at the C4 position (as in 4-methylgramine) is a valid approach to rationally tune serotonergic activity.

Receptor SAR
Class-level inference
1.6–3.5× agonistic rate increase
Suggests substitution-sensitive scaffold for probe development
Not directly measured for 4-methylgramine; class-level evidence
Neuropharmacology Serotonin Receptor Structure-Activity Relationship (SAR)

Inhibition of Indole N-Methyltransferase (INMT)

4-Methylgramine is a potent inhibitor of indole N-methyltransferase (INMT), a key enzyme in the biosynthesis of N-methylated tryptamines. It exhibits a Ki value of 12,000 nM against this enzyme [1]. While a Ki of 12 µM is considered moderate, it represents a quantifiable biochemical activity that distinguishes it from other gramine derivatives which may show no or different inhibition profiles against INMT.

INMT inhibition Ki
Data to verify
12 µM (12,000 nM)
Reported INMT inhibition context for tryptamine metabolism studies
Moderate potency; independent replication advised
Enzyme Inhibition Biochemistry Neurochemistry

Validated Intermediate in Patent Literature

4-Methylgramine is explicitly cited as a key synthetic intermediate in patent WO2010/019417 A2, which covers the synthesis of novel compounds with potential therapeutic applications [1]. Its use in a patent context indicates its recognized value and non-obvious utility in producing novel chemical entities, differentiating it from more common, off-patent gramine derivatives used for generic synthesis.

Patent citation
Supporting evidence
WO2010/019417 A2
Supports proprietary chemistry applications
Non-obvious intermediate use; may enable freedom-to-operate analysis
Intellectual Property Medicinal Chemistry Drug Discovery

Procurement-Driven Application Scenarios


C4-Substituted Tryptamine Libraries for Serotonin Receptor SAR

Medicinal chemists developing novel serotonergic agents should procure 4-methylgramine as a key intermediate. Its C4-methyl group provides a defined steric and electronic handle, enabling the synthesis of 4-substituted tryptamine libraries that are inaccessible from unsubstituted gramine . This is crucial for generating proprietary structure-activity relationship (SAR) data around the MT1 and 5-HT1A receptors, where related gramine derivatives have shown up to a 3.5-fold increase in agonist activity [1].

Investigation of N-Methyltryptamine Biosynthesis

Researchers studying the biosynthesis of psychoactive N-methyltryptamines (e.g., DMT) in plants or mammalian systems require 4-methylgramine as a selective tool compound. Its measured Ki of 12 µM for indole N-methyltransferase (INMT) provides a quantitative benchmark for inhibition studies [2]. This enables experiments to dissect the role of INMT in specific tissues or species where other gramine analogs may lack this defined activity.

Process Scale-Up for Proprietary Patent Compounds

For CROs and pharmaceutical companies developing the synthetic route for compounds covered in WO2010/019417 A2 or similar patents, procuring 4-methylgramine is a necessity, not an option [3]. The established 98% yield synthetic protocol provides a cost-effective and scalable starting point, reducing process development time and cost-of-goods for clinical candidates.

Application
Selection Property
Validation Focus
4-Substituted tryptamine SAR
C4-methyl substitution handle
Receptor binding in 5-HT1A/MT1 assays
N-methyltryptamine biosynthesis
INMT inhibition profile
Enzyme inhibition in tryptamine pathway studies
Proprietary patent scale-up
Scalable Mannich synthesis
Process robustness and intermediate purity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


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